Methyl 3-amino-2-methoxybenzoate CAS number 5129-25-9 properties
Methyl 3-amino-2-methoxybenzoate CAS number 5129-25-9 properties
An In-depth Technical Guide to Methyl 3-amino-2-methoxybenzoate (CAS 5129-25-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl 3-amino-2-methoxybenzoate, CAS number 5129-25-9, is a substituted aniline derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its unique trifunctional arrangement—a nucleophilic amine, an electron-withdrawing methyl ester, and a sterically influential methoxy group on an aromatic scaffold—makes it a strategic precursor for constructing complex molecular architectures. While not as widely documented as some common reagents, its utility is particularly pronounced in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, a predicted spectroscopic profile for analytical identification, robust protocols for its synthesis, and an exploration of its reactivity and applications, grounded in established chemical principles. For professionals in drug development, understanding such intermediates is critical for designing novel synthetic routes, identifying potential process impurities, and unlocking new chemical space for discovery programs.
Section 1: Core Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, reaction conditions, and purification strategies. Methyl 3-amino-2-methoxybenzoate is a compound whose physical state can be ambiguous, with some suppliers listing it as a pale yellow liquid and others as a white to off-white solid. This suggests it is likely a low-melting solid, where minor impurities can depress the melting point to below room temperature.
Structural and Identity Data
Below is the primary chemical structure and key identifiers for Methyl 3-amino-2-methoxybenzoate.
Caption: Chemical structure of Methyl 3-amino-2-methoxybenzoate.
Quantitative Data Summary
The following table consolidates the key physicochemical properties of the compound, compiled from various chemical supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 5129-25-9 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1] |
| IUPAC Name | methyl 3-amino-2-methoxybenzoate | [1] |
| Appearance | Pale yellow liquid or white/off-white solid | [2][3] (from initial search) |
| Boiling Point | 316 - 337 °C at 760 mmHg | [3][4] (from initial search) |
| Storage Temperature | 0 - 8 °C (Refrigerator) | [3] (from initial search) |
| SMILES | COC1=C(C=CC=C1N)C(=O)OC | [1] |
| InChIKey | MHHWLOGSLYQTTL-UHFFFAOYSA-N | [1] |
Section 2: Predicted Spectroscopic Profile for Compound Verification
As experimental spectra for this specific isomer are not widely published, this section provides a predicted spectroscopic profile based on fundamental principles and data from analogous structures. This information is crucial for reaction monitoring (TLC/LCMS) and final product characterization.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ ~ 7.1-7.3 ppm (m, 1H): Aromatic proton para to the amino group.
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δ ~ 6.8-7.0 ppm (m, 2H): Aromatic protons ortho and para to the methoxy group. The exact shifts and coupling will depend on the combined electronic effects.
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δ ~ 3.90 ppm (s, 3H): Singlet from the methyl ester (-COOCH₃) protons.
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δ ~ 3.85 ppm (s, 3H): Singlet from the methoxy (-OCH₃) protons.
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δ ~ 3.7-4.2 ppm (br s, 2H): Broad singlet from the amine (-NH₂) protons. The chemical shift can vary significantly with concentration and solvent.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~ 167 ppm: Carbonyl carbon of the methyl ester.
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δ ~ 148-152 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~ 145-148 ppm: Aromatic carbon attached to the amino group.
-
δ ~ 110-125 ppm: Remaining aromatic carbons.
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δ ~ 56 ppm: Methoxy carbon (-OCH₃).
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δ ~ 52 ppm: Methyl ester carbon (-COOCH₃).
Predicted Key IR Absorptions (ATR)
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3450-3300 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) characteristic of a primary amine.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).
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~1710 cm⁻¹: Strong C=O stretching of the ester carbonyl.
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~1600 cm⁻¹: N-H scissoring vibration.
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~1250 cm⁻¹: Aryl C-O stretching of the ether.
Predicted Mass Spectrum (EI)
-
m/z 181: Molecular ion peak (M⁺•).
-
m/z 150: Loss of a methoxy radical (•OCH₃) from the ester.
-
m/z 122: Loss of the carbomethoxy group (•COOCH₃).
Section 3: Synthesis and Purification Protocol
The most logical and efficient synthesis of Methyl 3-amino-2-methoxybenzoate proceeds via the reduction of its nitro-analogue, Methyl 3-nitro-2-methoxybenzoate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and chemoselectivity, which preserves the ester functionality.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for Methyl 3-amino-2-methoxybenzoate.
Step-by-Step Experimental Protocol
Objective: To synthesize Methyl 3-amino-2-methoxybenzoate via catalytic hydrogenation.
Materials:
-
Methyl 3-nitro-2-methoxybenzoate (1.0 eq)
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10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (ACS grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Ethyl Acetate and Hexane (HPLC grade for chromatography)
Equipment:
-
Parr hydrogenation apparatus or a similar setup
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable pressure vessel for the Parr apparatus, dissolve Methyl 3-nitro-2-methoxybenzoate (e.g., 10.0 g, 47.3 mmol) in methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.0 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents premature reaction and is a critical safety measure as dry Pd/C is pyrophoric and can ignite flammable solvents like methanol upon exposure to air.
-
Hydrogenation: Seal the reaction vessel and connect it to the Parr apparatus. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is exothermic; for larger scales, initial cooling may be necessary. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours. Progress can also be confirmed by TLC or LC-MS analysis of an aliquot.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Trustworthiness Note: It is crucial to keep the Celite pad wet with solvent during filtration. A dry Pd/C catalyst can become pyrophoric, posing a significant fire hazard.
-
Solvent Removal: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product. The crude product is often of high purity but can be further purified if necessary.
-
Purification (Optional): Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield Methyl 3-amino-2-methoxybenzoate as a pale yellow liquid or low-melting solid.
Section 4: Reactivity Profile and Synthetic Applications
The synthetic utility of Methyl 3-amino-2-methoxybenzoate stems from the distinct reactivity of its functional groups. Understanding this reactivity allows for its strategic deployment in multi-step syntheses.
Key Reaction Pathways
Caption: Key reaction pathways for Methyl 3-amino-2-methoxybenzoate.
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Nucleophilic Amine: The primary amino group is the most reactive site for nucleophilic attack. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and diazotization to form diazonium salts, which are gateways to a vast array of transformations (e.g., Sandmeyer reactions).
-
Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to an amide by heating with an amine.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating amino and methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them.
Applications in Drug Discovery and Process Chemistry
This intermediate is a valuable building block for synthesizing complex heterocyclic systems and other scaffolds relevant to pharmaceuticals.[3] (from initial search)
-
Scaffold for Bioactive Molecules: It is employed in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[3] (from initial search)
-
Impurity Profiling: Notably, Methyl 3-amino-2-methoxybenzoate has been identified as a potential impurity ("Dabrafenib Impurity 6") in the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy.[2] (from initial search) For drug development professionals, having access to and understanding the properties of such potential impurities is essential for method development, quality control, and regulatory filings. Its structural similarity to known Dabrafenib intermediates, such as methyl-3-amino-2-fluorobenzoate, highlights its relevance in this context.[5]
Section 5: Safety, Handling, and Storage
Ensuring laboratory safety is paramount when handling any chemical reagent. Proper storage and handling procedures mitigate risks and preserve the integrity of the compound.
Guidance on Safety Data
Safety Profile for Isomer CAS 5121-34-6: [6]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C in a refrigerator is recommended.[3] (from initial search)
Conclusion
Methyl 3-amino-2-methoxybenzoate is a potent synthetic intermediate whose value lies in the strategic placement of its three functional groups. While detailed characterization data is not widespread, its physical properties, reactivity, and synthetic pathways can be reliably established through the application of fundamental chemical principles. It serves as a key building block for diverse molecular targets and is of particular interest to medicinal and process chemists for both discovery synthesis and for understanding potential impurities in complex drug manufacturing routes. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile molecule into their synthetic programs.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 602320, Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13338715, Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
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Molbase. (n.d.). Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 5129-25-9 | Product Name : Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
Sources
- 1. Methyl 3-amino-2-methoxybenzoate | C9H11NO3 | CID 13338715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 6. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]
